molecular formula C8H9BrFNO B8726519 4-Bromo-5-ethoxy-2-fluoroaniline

4-Bromo-5-ethoxy-2-fluoroaniline

Cat. No. B8726519
M. Wt: 234.07 g/mol
InChI Key: RNCJZYXRZHUKQJ-UHFFFAOYSA-N
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Patent
US06174839B1

Procedure details

5-Amino-2-bromo-4-fluorophenol (10.30 g), ethyl iodide (9.36 g) and potassium carbonate (7.59 g) were suspended in acetonitrile (100 ml), and the mixture was heated under refluxing for about 6 hours. After the reaction, the precipitates were filtered, the solvent was distilled off, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. Then, ethyl acetate was distilled off, and the resulting oily substance was purified by chromatography on silica gel (ethyl acetate:n-hexane=1:3 v/v) to obtain the objective 4-bromo-5-ethoxy-2-fluoroaniline (7.93 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
9.36 g
Type
reactant
Reaction Step Two
Quantity
7.59 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:10])=[CH:4][C:5]([Br:9])=[C:6]([OH:8])[CH:7]=1.[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:9][C:5]1[C:6]([O:8][CH2:11][CH3:12])=[CH:7][C:2]([NH2:1])=[C:3]([F:10])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
NC=1C(=CC(=C(C1)O)Br)F
Step Two
Name
Quantity
9.36 g
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
7.59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for about 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the precipitates were filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, ethyl acetate was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting oily substance was purified by chromatography on silica gel (ethyl acetate:n-hexane=1:3 v/v)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(N)C=C1OCC)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.93 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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